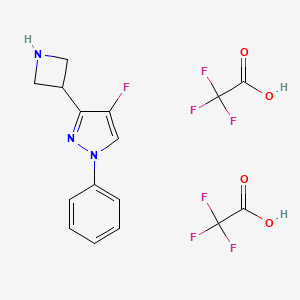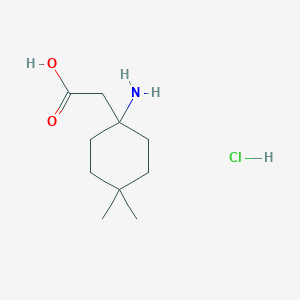![molecular formula C12H19LiN2O4 B13510941 Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)
Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[321]octane-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a bicyclic structure
Métodos De Preparación
The synthesis of Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[321]octane-2-carboxylate typically involves the reaction of 1,4-diazabicyclo[32The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.
Análisis De Reacciones Químicas
Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves the coordination of the lithium ion to the bicyclic structure, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor .
Comparación Con Compuestos Similares
Similar compounds include:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity. Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to the presence of the lithium ion and its specific bicyclic structure .
Propiedades
Fórmula molecular |
C12H19LiN2O4 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
lithium;4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C12H20N2O4.Li/c1-12(2,3)18-11(17)14-7-9(10(15)16)13-5-4-8(14)6-13;/h8-9H,4-7H2,1-3H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
IOXFRYJRLFTZFE-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C)OC(=O)N1CC(N2CCC1C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)










